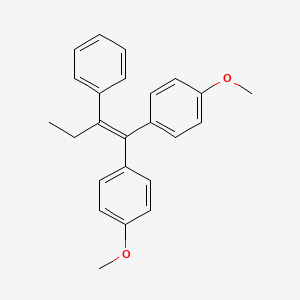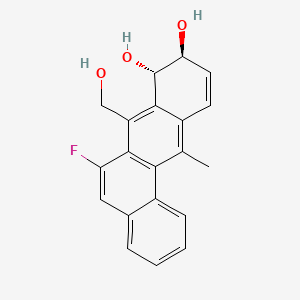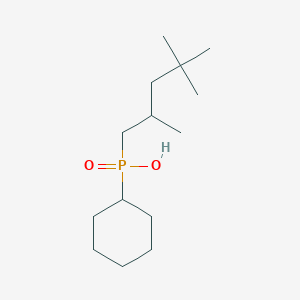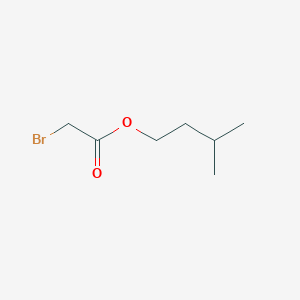![molecular formula C9H16O B14420593 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene CAS No. 80361-92-8](/img/structure/B14420593.png)
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene is an organic compound with a unique structure that includes both an alkene and an ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene typically involves the reaction of 3-methyl-2-buten-1-ol with 2-methylprop-2-en-1-ol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds via the formation of an intermediate carbocation or alkoxide, which then undergoes nucleophilic attack to form the desired ether product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as zeolites or metal oxides can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form alcohols and alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alcohols and alkenes.
Scientific Research Applications
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable ether linkages.
Industry: Used in the production of polymers and resins, where its unique structure can impart desirable properties such as flexibility and durability.
Mechanism of Action
The mechanism by which 3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene exerts its effects typically involves the interaction of its functional groups with various molecular targets. For example, the alkene group can participate in addition reactions, while the ether linkage can undergo cleavage under specific conditions. These interactions can lead to the formation of new compounds with different properties and activities.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propen-1-ol: Similar in structure but lacks the ether linkage.
3-Chloro-2-methylpropene: Contains a halogen instead of an ether group.
2-Methyl-3-phenyl-2-propen-1-ol: Contains an aromatic ring, which imparts different chemical properties.
Uniqueness
3-Methyl-1-[(2-methylprop-2-en-1-yl)oxy]but-2-ene is unique due to the presence of both an alkene and an ether functional group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
80361-92-8 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-methyl-1-(2-methylprop-2-enoxy)but-2-ene |
InChI |
InChI=1S/C9H16O/c1-8(2)5-6-10-7-9(3)4/h5H,3,6-7H2,1-2,4H3 |
InChI Key |
PTWYCOQPEFKLOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOCC(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[3-(3-Nitrophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14420521.png)
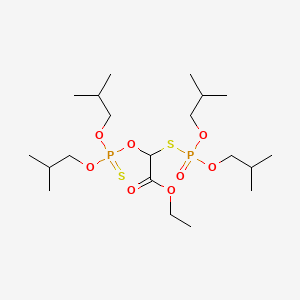
![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
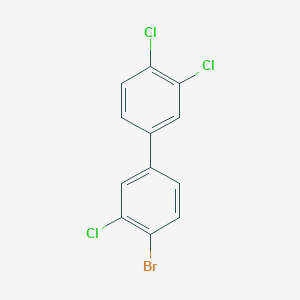

![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)
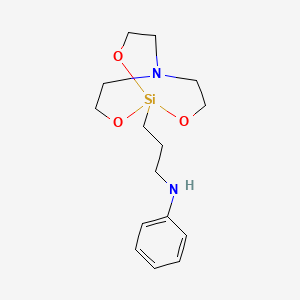
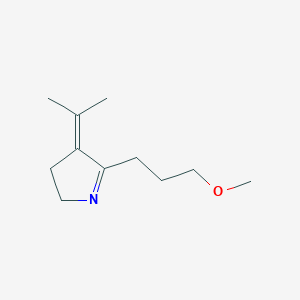
![Hexyl [2-(diethylamino)-2-oxoethyl]hexylphosphinate](/img/structure/B14420592.png)
